Ramipril EP Impurity C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'impureté C du ramipril EP implique plusieurs étapes, notamment l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification . La voie de synthèse implique généralement la réaction de réactifs spécifiques dans des conditions contrôlées pour obtenir le composé souhaité. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en respectant les directives réglementaires .

Analyse Des Réactions Chimiques

L'impureté C du ramipril EP subit diverses réactions chimiques, notamment l'hydrolyse et la cyclisation. Les réactifs couramment utilisés dans ces réactions comprennent le méthanol, l'acétonitrile, l'acide trifluoroacétique et l'ammoniaque . Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation du ramipril, tels que le diacide de ramipril et la dicétopipérazine .

Applications de la recherche scientifique

L'impureté C du ramipril EP est principalement utilisée dans le développement de méthodes analytiques, la validation de méthodes et les applications de contrôle qualité pour la production de ramipril . Il sert de standard de référence pour garantir l'exactitude et la cohérence des formulations pharmaceutiques. De plus, il est utilisé dans la recherche scientifique pour étudier la stabilité et les voies de dégradation du ramipril .

Mécanisme d'action

Bien que l'impureté C du ramipril EP n'ait pas d'effet thérapeutique direct, elle est structurellement liée au ramipril, qui inhibe le système rénine-angiotensine-aldostérone (RAAS) en se liant à l'ECA et en l'inhibant. Cela empêche la conversion de l'angiotensine I en angiotensine II, ce qui entraîne une réduction de la pression artérielle et une diminution du risque cardiovasculaire .

Applications De Recherche Scientifique

Ramipril EP Impurity C is primarily used in analytical method development, method validation, and quality control applications for the production of Ramipril . It serves as a reference standard for ensuring the accuracy and consistency of pharmaceutical formulations. Additionally, it is used in scientific research to study the stability and degradation pathways of Ramipril .

Mécanisme D'action

While Ramipril EP Impurity C itself does not have a direct therapeutic effect, it is structurally related to Ramipril, which inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE. This prevents the conversion of angiotensin I to angiotensin II, leading to reduced blood pressure and decreased cardiovascular risk .

Comparaison Avec Des Composés Similaires

L'impureté C du ramipril EP peut être comparée à d'autres impuretés et composés apparentés tels que les impuretés A, B, D et E du ramipril . Chacun de ces composés présente des caractéristiques structurales et des voies de dégradation uniques. L'unicité de l'impureté C du ramipril EP réside dans sa configuration structurelle spécifique et son rôle dans le contrôle qualité du ramipril .

Propriétés

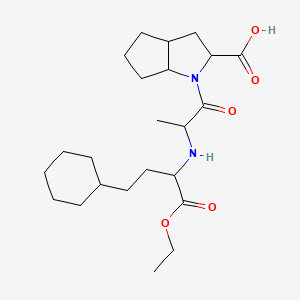

IUPAC Name |

1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDFEBRIUVBHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)

![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)